molecular formula C10H16N4O B14875085 2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide

2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B14875085
M. Wt: 208.26 g/mol
InChI Key: HADYHOBXEJPTGV-UHFFFAOYSA-N
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Description

2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with chloroacetic acid to introduce the acetamide group . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require catalysts like Rhodium (III) for specific functionalizations .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action for 2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide apart is its specific structure, which allows for unique interactions with biological targets. Its cyclopentyl group provides additional steric hindrance, potentially leading to more selective binding to certain enzymes or receptors .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-N-(2-cyclopentylpyrazol-3-yl)acetamide

InChI

InChI=1S/C10H16N4O/c11-7-10(15)13-9-5-6-12-14(9)8-3-1-2-4-8/h5-6,8H,1-4,7,11H2,(H,13,15)

InChI Key

HADYHOBXEJPTGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)CN

Origin of Product

United States

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